2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Core: The triazole core can be synthesized starting from 4-methoxyaniline, which undergoes a series of reactions including hydrazine formation, acylation, and cyclization to yield 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Thioether Formation: The triazole thiol is then alkylated using an appropriate alkylating agent, such as 2-bromo-1-phenylethanone, under alkaline conditions to form the thioether.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether with hydrazine hydrate.
Condensation Reaction: Finally, the compound is formed by condensing the hydrazide with 5-methyl-2-thiophene carboxaldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antifungal, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its triazole core.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with biological macromolecules. The triazole core can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thioether and hydrazide moieties may also contribute to its biological activity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another triazole derivative with similar structural features.
Uniqueness
The uniqueness of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide lies in its combination of a triazole core, thioether linkage, and hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21N5O2S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O2S2/c1-16-8-13-20(32-16)14-24-25-21(29)15-31-23-27-26-22(17-9-11-19(30-2)12-10-17)28(23)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChI Key |
VGITXEDSVFOFSW-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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